molecular formula C14H28 B078327 Tetradec-7-ene CAS No. 10374-74-0

Tetradec-7-ene

Cat. No. B078327
CAS RN: 10374-74-0
M. Wt: 196.37 g/mol
InChI Key: UBDIXSAEHLOROW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Tetradec-7-ene and related compounds involves advanced organic synthesis techniques. For example, the synthesis of highly pyramidalized alkenes, which are structurally related to Tetradec-7-ene, demonstrates the complexity and precision required in organic synthesis. These compounds are synthesized and then trapped as different Diels-Alder adducts, showcasing the intricate methods used to obtain these alkenes (Camps et al., 1998).

Molecular Structure Analysis

The molecular structure of Tetradec-7-ene and compounds like it is often determined using X-ray diffraction analysis. For instance, the study of tetrasecododecahedrane diepoxide, derived from a cross-coupled product, provides insights into the three-dimensional arrangement of atoms within these molecules, highlighting the importance of structural analysis in understanding their chemical behavior (Camps et al., 1998).

Chemical Reactions and Properties

Tetradec-7-ene undergoes various chemical reactions due to the presence of the double bond, which can participate in addition reactions, polymerization, and other transformations. The synthesis and characterization of related compounds reveal the potential for diverse chemical reactions, where the double bond's reactivity is a key feature. The ability to undergo cross-coupling reactions successfully is an example of how Tetradec-7-ene's chemical properties are explored (Camps et al., 1998).

Scientific Research Applications

  • Hydroformylation of Higher Olefins

    Tetradec-1-ene, a close relative of tetradec-7-ene, has been hydroformylated in an aqueous—organic two-phase system using a water-soluble catalyst. This process, involving rhodium-catalyzed micellar, biphasic hydroformylation, achieved a yield of 79% (Fell & Papadogianakis, 1991).

  • Stereoselectivity in Cross-Metathesis Reactions

    In a study on cross-metathesis reactions involving oct-1-ene and cis- or trans-oct-2-ene, tetradec-7-ene was formed as a product. This process was catalyzed by tungsten-based catalysts, and the study provided insights into the stereoselectivity of these reactions (Uchida, Hinenoya, & Yamamoto, 1981).

  • Synthesis of Insect Pheromones

    The synthesis of various insect pheromones, including derivatives of tetradec-7-ene, has been achieved. Such synthetic pheromones are valuable for studying and controlling pest populations (Odinokov et al., 2004).

  • Thiol-Ene Coupling in Glycochemistry

    Thiol-ene coupling, which could involve compounds like tetradec-7-ene, is used in carbohydrate chemistry for various applications, including carbohydrate modification and synthesis of oligosaccharides and glycosyl amino acids (Dondoni & Marra, 2012).

  • Hydroformylation in Microemulsions

    Tetradec-7-ene's hydroformylation using cobalt-based catalysts in microemulsions has been studied. This process results in the isomerization of internal double bonds in tetradec-7-ene, yielding a significant proportion of terminal aldehydes (Haumann, Koch, & Schomäcker, 2003).

  • Release of Pheromones from Supramolecular Structures

    The release profile of (Z)-tetradec-7-en-1-al, a sex pheromone of the olive pest Prays oleae, from a complex structure was studied. This research aids in understanding how pheromones are released and stabilized in various environments (Yannakopoulou, Ripmeester, & Mavridis, 2002).

  • Photochemical Grafting on Indium Tin Oxide Substrates

    Tetradec-1-ene, similar to tetradec-7-ene, was used in the photochemical grafting on indium tin oxide (ITO) surfaces. This process is significant for the development of ITO-based (bio)electronic devices (Li & Zuilhof, 2012).

Safety And Hazards

Tetradec-7-ene may be fatal if swallowed and enters airways . In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If it comes into contact with skin, wash off with soap and plenty of water .

properties

IUPAC Name

tetradec-7-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDIXSAEHLOROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074688
Record name 7-Tetradecene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetradec-7-ene

CAS RN

10374-74-0
Record name 7-Tetradecene
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Record name 7-Tetradecene
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Record name Tetradec-7-ene
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Synthesis routes and methods I

Procedure details

The increase in the activity of metathesis catalysts by means of salts was likewise examined in Inorganica Chimica Acta 359 (2006) 2910-2917. The influences of tin chloride, tin bromide, tin iodide, iron(II) chloride, iron(II) bromide, iron(III) chloride, cerium(III) chloride*7H2O, ytterbium(H) chloride, antimony trichloride, gallium dichloride and aluminium trichloride on the self-metathesis of 1-octene to form 7-tetradecene and ethylene were studied. When the Grubbs (I) catalyst was used, a significant improvement in the conversion of 7-tetradecene was observed on addition of tin chloride or tin bromide (Table 1). Without the addition of a salt, a conversion of 25.8% was achieved, when SnCl2*2H2O was added the conversion rose to 68.5% and when tin bromide was added it rose to 71.9%. Addition of tin iodide significantly reduced the conversion from 25.8% to 4.1%. However, in combination with the Grubbs (II) catalyst, all three tin salts lead to only slight improvements in conversion from 76.3% (reference experiment without addition) to 78.1% (SnCl2), to 79.5% (SnBr2) and 77.6% (SnI2). When the “Phobcats” [Ru(phobCy)2Cl2 (=ChPh)] is used, the conversion is reduced from 87.9% to 80.8% by addition of SnCl2, to 81.6% by addition of SnBr2 and to 73.9% by addition of SnI2. When iron(II) salts are used in combination with the Grubbs (1) catalyst, the increase in conversion when iron(II) bromide is used is higher than when iron(II) chloride is used. It may be noted that regardless of the type of catalyst used, the conversion is always higher when bromides are used than when the corresponding chlorides are used.
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Synthesis routes and methods II

Procedure details

The increase in activity of metathesis catalysts brought about by salts has likewise been studied in Inorganica Chimica Acta 359 (2006) 2910-2917. The influences of tin chloride, tin bromide, tin iodide, iron(II) chloride, iron(II) bromide, iron(III) chloride, cerium(III) chloride*7H2O, ytterbium(III) chloride, antimony trichloride, gallium dichloride and aluminium trichloride on the self-metathesis of 1-octene to form 7-tetradecene and ethylene were examined. When using the Grubbs (I) catalyst, a significant improvement in the conversion to 7-tetradecene was observed when tin chloride or tin bromide was added (Table 1; catalyst 1). Without addition of salt, a conversion of 25.8% was achieved; when 5 nCl2*2H2O was added, the conversion rose to 68.5% and when tin bromide was added it rose to 71.9%. Addition of tin iodide resulted in a significant decrease in the conversion from 25.8% to 4.1%. In combination with the Grubbs (II) catalyst (Table 1; catalyst 2), on the other hand, all three tin salts led to only slight improvements in yield from 76.3% (reference experiment without addition) to 78.1% (SnCl2), to 79.5% (SnBr2) and 77.6% (SnI2). When “phobcat” [Ru(phobCy)2Cl2(═ChPh)] is used (Table 1; catalyst 3), the conversion is decreased from 87.9% to 80.8% by addition of SnCl2, to 81.6% by SnBr2 and to 73.9% by SnI2. When iron(II) salts are used in combination with the Grubbs (I) catalyst (Table 3; catalyst 1), the increase in conversion when using iron(II) bromide is higher than when using iron(II) chloride. It may be remarked that, regardless of the type of catalyst used, the conversion when bromides are used is always higher than when the corresponding chlorides are used.
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Synthesis routes and methods III

Procedure details

Reactions were carried out in a 100 ml three-necked flask fitted with a reflux condenser, thermometer and septum. The reflux condenser was connected to a cooling bath to ensure a constant flow of chilled water through the jacket, thereby preventing loss of octene. The top of the condenser was connected to a cold trap and bubbler in order to monitor liquid losses and gas emissions. The thermometer was positioned below the level of the reaction solution to ensure correct temperature monitoring. The reaction flask was purged with argon to ensure removal of oxygen. The reagents [EP or PCy3, RuCl3.xH2O and 1,4-butynedioldiacetate (BDD) and 1-octene)] were added to the flask under inert conditions, then a slow hydrogen sparge (2 bubbles per second) was started and maintained during the reaction. The reaction mixture was heated, with stirring, to the desired temperature. Samples were taken at regular intervals with a syringe through the septum and quenched with a mixture of toluene and two drops of t-butylhydroperoxide. Samples were analyzed by GC using a Pona column. Unless otherwise stated, 20 ml of octene was employed in all experiments, and catalyst, solvent and additive amounts were calculated relative to this. Octadecane in an amount of 0.5 ml was used as internal standard. The conversion percentages (as molar %) of 1-octene to 7-tetradecene are provided in FIGS. 1 and 2.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetradec-7-ene
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Tetradec-7-ene

Citations

For This Compound
83
Citations
M Drouin, P Soucy, P Deslongchamps… - … Section C: Crystal …, 1990 - scripts.iucr.org
Abstract.(1) 1, 9-trans-1, 2-cisoid-2, 6-cis-4, 11, 11-Tris (methoxycarbonyl)-6-methyltricyclo [7.4. 0.02'6]-tridec-7-ene-4, 2-carbolactone, C21H2608, Mr= 406" 43, monoclinic, P1, a …
Number of citations: 1 scripts.iucr.org
T Ookoshi, M Onaka - Chemical Communications, 1998 - pubs.rsc.org
… that the metathesis product, tetradec-7-ene,¶ did not undergo further … In this case, the products other than tetradec-7-ene are … of tetradec-7-ene as well as the selectivity to tetradec-7-ene, …
Number of citations: 45 pubs.rsc.org
A Uchida, M Hinenoya, T Yamamoto - Journal of the Chemical Society …, 1981 - pubs.rsc.org
… The yields and the initial ratios of cis and trans geometries of non-2-ene, tridec-6-ene, or tetradec-7-ene, formed by the cross-metathesis of oct-1-ene and cis- or trans-oct-2-ene …
Number of citations: 3 pubs.rsc.org
J Einhornt, C Malosse - Organic mass spectrometry, 1990 - Wiley Online Library
… The CI-NO’ mass spectrum of tetradec-7-ene, taken as a model compound, was studied using increasing amounts of substrate in the range 50-2000 ng and for various NO pressures. …
Number of citations: 19 onlinelibrary.wiley.com
PY Matkovskii, GN Nesterenko, GP Startseva… - Polymer Science …, 1977 - Elsevier
… the disproportionation of oct-l-one on system WCI~-Sn(n-CdHg)4 results in the formation of C3-C13 olefms with oven and uneven numbers of carbon atoms, along with tetradec-7-ene …
Number of citations: 2 www.sciencedirect.com
R Hamtil, N Žilková, H Balcar, J Čejka - Applied Catalysis A: General, 2006 - Elsevier
… For Re/OMA6.5 catalyst, the initial selectivities to tetradec-7-ene and dodec-6-ene, … A lower selectivity to tetradec-7-ene formation suggests that double bond shift isomerization …
Number of citations: 63 www.sciencedirect.com
Y Nakao, E Morita, H Idei, T Hiyama - Journal of the American …, 2011 - ACS Publications
… mixture of tetradec-7-ene (70% yield) and the corresponding cycloadduct 3ab (entry 2), suggesting that excess alkyne serves as a hydrogen acceptor. (E)-Tetradec-7-ene was formed …
Number of citations: 155 pubs.acs.org
B Schneider, H Budzikiewicz - Organic mass spectrometry, 1991 - Wiley Online Library
… It should be remembered that ion A from tetradec-7-ene has m/z 113 (see above). In contrast to the CA spectra of the various ions just discussed, those of m/z 242 ([M +NO]' for the …
YB Bai, Z Luo, Y Wang, JM Gao… - Journal of the American …, 2018 - ACS Publications
… To probe the reaction stereoselectivity, we subjected cis-tetradec-7-ene and trans-tetradec-7-ene to the reaction separately (entries 8 and 9). No trans-isomer of the cyclobutene product …
Number of citations: 70 pubs.acs.org
RVS Silva, GA Romeiro, MCC Veloso… - Bioresource …, 2012 - Elsevier
In this work the parameters of Low Temperature Conversion – LTC were applied in a centrifuged sludge from a sewage treatment plant located in Rio de Janeiro, Brazil. Before the …
Number of citations: 30 www.sciencedirect.com

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